molecular formula C21H20F5N3O B4337848 N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ADAMANTANECARBOXAMIDE

N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ADAMANTANECARBOXAMIDE

Cat. No.: B4337848
M. Wt: 425.4 g/mol
InChI Key: BAGDEVYEUDZQTK-UHFFFAOYSA-N
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Description

N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ADAMANTANECARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a pentafluorobenzyl group attached to a pyrazole ring, which is further connected to an adamantanecarboxamide moiety. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The resulting pyrazole is then subjected to alkylation with pentafluorobenzyl bromide in the presence of a base such as potassium carbonate to introduce the pentafluorobenzyl group.

The next step involves the coupling of the substituted pyrazole with 1-adamantanecarboxylic acid. This can be achieved through an amide bond formation reaction using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC). The scalability of the process is crucial for commercial applications, and process optimization ensures cost-effectiveness and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.

    Substitution: The pentafluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the pentafluorobenzyl group.

Scientific Research Applications

N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ADAMANTANECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a building block for the synthesis of novel compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the pentafluorobenzyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ADAMANTANECARBOXAMIDE can be compared with other similar compounds, such as:

    N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of an adamantane ring.

    N-ethyl-N’-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea: Contains a thiourea group instead of an amide group.

    N-(4-sec-butylphenyl)-N’-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea: Contains a sec-butylphenyl group and a thiourea group.

The uniqueness of this compound lies in its combination of the pentafluorobenzyl group, pyrazole ring, and adamantanecarboxamide moiety, which imparts distinct chemical and biological properties not observed in the similar compounds listed above.

Properties

IUPAC Name

N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F5N3O/c22-15-13(16(23)18(25)19(26)17(15)24)9-29-2-1-14(28-29)27-20(30)21-6-10-3-11(7-21)5-12(4-10)8-21/h1-2,10-12H,3-9H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGDEVYEUDZQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN(C=C4)CC5=C(C(=C(C(=C5F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ADAMANTANECARBOXAMIDE
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N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ADAMANTANECARBOXAMIDE
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N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ADAMANTANECARBOXAMIDE
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N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ADAMANTANECARBOXAMIDE
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N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ADAMANTANECARBOXAMIDE
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N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ADAMANTANECARBOXAMIDE

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